7-Bromo-2-chloroquinoline: A Comprehensive Technical Guide
7-Bromo-2-chloroquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-chloroquinoline is a halogenated quinoline derivative that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 2-position, offers versatile reactivity for the construction of more complex molecules. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its applications in drug discovery and development.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Properties of 7-Bromo-2-chloroquinoline
| Property | Value | Reference |
| CAS Number | 99455-15-9 | [1][2] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| IUPAC Name | 7-bromo-2-chloroquinoline | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available. (Isomer 4-Bromo-7-chloroquinoline: 101-103°C) | [3] |
| Solubility | Data not available. (Isomer 4-Bromo-7-chloroquinoline is soluble in Chloroform, DMSO, Methanol) | [3] |
| InChI Key | MOEWRAKNXMILKB-UHFFFAOYSA-N | [1] |
| SMILES | Clc1ccc2ccc(Br)cc2n1 | [1] |
Spectroscopic Data
While specific ¹H and ¹³C NMR spectra for 7-Bromo-2-chloroquinoline are not available in the searched literature, the following table provides computed properties that are useful for characterization.[2]
Table 2: Computed Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Exact Mass | 240.92939 Da | [2] |
| Monoisotopic Mass | 240.92939 Da | [2] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Heavy Atom Count | 12 | [2] |
| Complexity | 165 | [2] |
| XLogP3 | 3.8 | [2] |
Synthesis of 7-Bromo-2-chloroquinoline
The primary synthetic route to 7-Bromo-2-chloroquinoline involves the chlorination of 7-bromoquinolin-2(1H)-one (also known as 7-bromo-2-hydroxyquinoline).[4]
Experimental Protocol
Reaction: Conversion of 7-bromo-2-hydroxyquinoline to 7-bromo-2-chloroquinoline using thionyl chloride.[4]
Materials and Equipment:
-
7-bromo-2-hydroxyquinoline (1.22 kg, 5.45 mol)
-
Dichloromethane (9.706 kg)
-
Dimethylformamide (0.276 kg)
-
Thionyl chloride (0.973 kg, 8.17 mol, 1.5 eq.)
-
USP grade purified water
-
Potassium carbonate
-
Inert reactor with mechanical stirrer, reflux condenser, charging funnel, and caustic scrubber
Procedure:
-
To the inert reactor, add 7-bromo-2-hydroxyquinoline, dichloromethane, and dimethylformamide.[4]
-
Slowly add thionyl chloride dropwise through the charging funnel.[4]
-
Gradually heat the reaction mixture to reflux and maintain for approximately 2 hours, or until the reaction is complete (monitored by a suitable method like TLC).[4]
-
After completion, cool the mixture to 20-25 °C.[4]
-
Add USP grade purified water (3.663 kg) and stir.[4]
-
Prepare a solution of potassium carbonate (0.828 kg) in USP grade purified water (0.828 kg) and add it slowly to the reaction mixture with stirring.[4]
-
Cease stirring after 15 minutes and allow the layers to separate.[4]
-
Confirm the pH of the aqueous layer is appropriate for workup, then proceed with the separation and purification of the organic layer to isolate the final product.[4]
Applications in Drug Discovery and Research
7-Bromo-2-chloroquinoline is a versatile intermediate in the synthesis of various biologically active compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with numerous biological targets.[5]
-
Anticancer Agents: Derivatives of 7-chloroquinoline have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation.[5]
-
Antimalarial and Antimicrobial Agents: The quinoline core is central to many antimalarial drugs. This building block allows for the synthesis of novel derivatives with potential activity against malaria, as well as various bacterial and fungal strains.
-
Organic Synthesis: In organic synthesis, the distinct reactivity of the chloro and bromo substituents allows for selective functionalization through reactions like nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling at the 7-position. This enables the creation of diverse chemical libraries for screening.
Safety and Handling
7-Bromo-2-chloroquinoline is classified as a hazardous substance. It is toxic if swallowed (H301) and causes serious eye damage (H318).[1][2]
Table 3: GHS Hazard Information
| Hazard Statement | Classification | Signal Word |
| H301 | Acute toxicity, Oral (Category 3) | Danger |
| H318 | Serious eye damage (Category 1) | Danger |
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P405: Store locked up.[2]
It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[2] Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. 7-Bromo-2-chloroquinoline AldrichCPR 99455-15-9 [sigmaaldrich.com]
- 2. 7-Bromo-2-chloroquinoline | C9H5BrClN | CID 14221034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-BROMO-7-CHLOROQUINOLINE CAS#: 98519-65-4 [m.chemicalbook.com]
- 4. 7-BROMO-2-CHLORO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. dakenchem.com [dakenchem.com]
